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Compound of Interest

Compound Name: Phenylmethanimine

Cat. No.: B108103

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula, structure,
and characterization of phenylmethanimine. It includes detailed experimental protocols for its
synthesis and purification, along with a thorough analysis of its spectroscopic properties. All
guantitative data is presented in standardized tables for ease of reference and comparison.

Molecular Formula and Structure

Phenylmethanimine, also known by its IUPAC name N-benzylideneamine, possesses the
molecular formula C7H7N.[1] Its structure consists of a phenyl group attached to a methanimine
(-CH=NH) functional group.

Table 1: Chemical Identifiers and Properties
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Identifier/Property Value

Molecular Formula C7H7N

IUPAC Name Phenylmethanimine

Synonyms N-benzylideneamine, Benzylimine

CAS Number 16118-22-2

Molecular Weight 105.14 g/mol

Canonical SMILES Cl1l=CC=C(C=C1)C=N

InChl Key AFDMODCXODAXLC-UHFFFAOYSA-N

Synthesis of Phenylmethanimine

Phenylmethanimine is commonly synthesized via the condensation reaction of benzaldehyde
with ammonia. The general workflow for this synthesis and subsequent purification is outlined
below.
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Caption: General experimental workflow for the synthesis of phenylmethanimine.

Experimental Protocol: Synthesis from Benzaldehyde
and Ammonia

This protocol details a common laboratory-scale synthesis of phenylmethanimine.
Materials:
e Benzaldehyde

o Concentrated agueous ammonia solution (e.g., 25-30%)
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e An organic solvent for extraction (e.g., diethyl ether or dichloromethane)
¢ Anhydrous sodium sulfate (Na2S0Oa4) or magnesium sulfate (MgSQOa)

e Deionized water

Procedure:

 In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde and an
excess of concentrated aqueous ammonia solution.

 Stir the mixture vigorously at room temperature. The reaction progress can be monitored by
thin-layer chromatography (TLC).

» Upon completion of the reaction, transfer the mixture to a separatory funnel.

o Extract the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times.

o Combine the organic extracts and wash them with brine (saturated NacCl solution).

e Dry the organic layer over an anhydrous drying agent like sodium sulfate.

« Filter to remove the drying agent.

 Remove the solvent under reduced pressure using a rotary evaporator.

e The crude product can be purified by vacuum distillation to yield pure phenylmethanimine.

Structure Elucidation via Spectroscopy

The structure of phenylmethanimine is confirmed through various spectroscopic techniques,
including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-
IR) spectroscopy, and Mass Spectrometry (MS).
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Caption: Logical workflow for the structural elucidation of phenylmethanimine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of
phenylmethanimine.

3.1.1. Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve a small amount of purified phenylmethanimine in a
deuterated solvent (e.g., CDCIs).

 Instrumentation: Acquire *H and 3C NMR spectra on a suitable NMR spectrometer (e.g., 400
MHz or 500 MHz).

o Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectra.

Table 2: 1H NMR Spectroscopic Data for Phenylmethanimine

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b108103?utm_src=pdf-body-img
https://www.benchchem.com/product/b108103?utm_src=pdf-body
https://www.benchchem.com/product/b108103?utm_src=pdf-body
https://www.benchchem.com/product/b108103?utm_src=pdf-body
https://www.benchchem.com/product/b108103?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory
- Check Availability & Pricing

Chemical Shift (8) /

Multiplicity Integration Assignment

ppm
~8.4 Singlet 1H Imine proton (-CH=N)

_ Aromatic protons
~7.8 Multiplet 2H

(ortho)

] Aromatic protons

~7.4 Multiplet 3H

(meta, para)

Solvent: CDCI3

Table 3: 13C NMR Spectroscopic Data for Phenylmethanimine

Chemical Shift (8) / ppm Assighment

~161.0 Imine carbon (-CH=N)

~136.0 Aromatic carbon (ipso)

~130.0 Aromatic carbon (para)

~128.5 Aromatic carbons (ortho, meta)

Solvent: CDCl3

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in phenylmethanimine.
3.2.1. Experimental Protocol: FT-IR Spectroscopy

o Sample Preparation: Prepare a KBr pellet containing a small amount of phenylmethanimine
or acquire the spectrum of a thin film of the neat liquid on a salt plate (e.g., NaCl or KBr).

¢ Instrumentation: Record the FT-IR spectrum using a standard FT-IR spectrometer over a

typical range (e.g., 4000-400 cm™1).

Table 4: FT-IR Spectroscopic Data for Phenylmethanimine
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Wavenumber (cm~?) Intensity Assignment
~3300-3400 Medium N-H stretch
~3000-3100 Medium Aromatic C-H stretch
~1640 Strong C=N stretch (imine)
~1500-1600 Medium-Strong Aromatic C=C stretches

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of phenylmethanimine.

3.3.1. Experimental Protocol: Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
often via Gas Chromatography (GC-MS).

« lonization: Use a suitable ionization technique, such as Electron lonization (EI).
e Analysis: Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Table 5: Mass Spectrometry Data for Phenylmethanimine

m/z Relative Intensity Assignment

105 High Molecular ion [M]*

104 High [M-H]*

77 Medium [CeHs]* (Phenyl cation)

lonization Method: Electron

lonization (EI)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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